Protéine apparentée à la PTH (1-16) (humaine, souris, rat)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Parathyroid Hormone-Related Protein (1-16) is a peptide fragment derived from the larger Parathyroid Hormone-Related Protein. This protein is significant in various physiological processes, including the regulation of calcium homeostasis and bone metabolism. It is expressed in a wide range of tissues and has been implicated in both normal physiological functions and pathological conditions, such as cancer progression and metastasis .

Applications De Recherche Scientifique

Parathyroid Hormone-Related Protein (1-16) has numerous applications in scientific research:

Biology: It is used to study the regulation of calcium homeostasis and bone metabolism.

Medicine: It is investigated for its role in cancer progression, particularly in malignancy-associated hypercalcemia and skeletal metastasis.

Chemistry: It serves as a model peptide for studying protein-protein interactions and peptide synthesis techniques

Mécanisme D'action

Target of Action

The primary target of pTH-Related Protein (1-16) is the Parathyroid Hormone 1 Receptor (PTH1R) . PTH1R is a common drug target for the treatment of osteoporosis and hypoparathyroidism . It plays critical roles in regulating blood calcium and phosphate, and bone and tissue development .

Mode of Action

pTH-Related Protein (1-16) interacts with its target, PTH1R, to stimulate calcium uptake in cells . This interaction triggers the PKCα/β signaling pathways , which are crucial for various cellular processes including cell differentiation and proliferation.

Biochemical Pathways

The activation of PTH1R by pTH-Related Protein (1-16) influences several biochemical pathways. It up-regulates four transcellular calcium transporters: potential vanillin member 6 (TRPV6), calcium-binding protein-D9K (CaBP-D9k), sodium-calcium Exchanger 1 (NCX1), and plasma membrane calcium ATPase 1 (PMCA1) . These transporters play a significant role in maintaining calcium homeostasis within the body.

Pharmacokinetics

The compound’s interaction with pth1r and its subsequent effects on calcium transporters suggest that it may have a significant impact on cellular bioavailability of calcium .

Result of Action

The activation of PTH1R by pTH-Related Protein (1-16) results in increased calcium uptake in cells . This can lead to changes in various cellular processes, including cell growth and differentiation. In the context of disease, pTH-Related Protein (1-16) has been associated with cancer progression and metastasis .

Analyse Biochimique

Biochemical Properties

Parathyroid hormone-related protein (1-16) is involved in several biochemical reactions, primarily through its interaction with the parathyroid hormone receptor type 1 (PTH1R). This interaction is critical for the protein’s role in calcium regulation. Additionally, parathyroid hormone-related protein (1-16) interacts with other biomolecules such as transforming growth factor-beta (TGF-β) and various cytokines, influencing cellular signaling pathways and gene expression . These interactions are typically characterized by binding affinities and subsequent activation or inhibition of downstream signaling cascades.

Cellular Effects

Parathyroid hormone-related protein (1-16) exerts significant effects on various cell types, including osteoblasts, chondrocytes, and certain cancer cells. In osteoblasts, it promotes proliferation and differentiation, enhancing bone formation. In chondrocytes, it regulates cartilage development and maintenance. In cancer cells, particularly those in breast cancer, parathyroid hormone-related protein (1-16) has been shown to influence cell proliferation and metastasis . These effects are mediated through alterations in cell signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway, and changes in gene expression profiles.

Molecular Mechanism

At the molecular level, parathyroid hormone-related protein (1-16) functions by binding to the PTH1R, initiating a cascade of intracellular events. This binding activates adenylate cyclase, increasing cAMP levels and activating protein kinase A (PKA). The activation of PKA leads to the phosphorylation of various target proteins, resulting in changes in gene expression and cellular responses . Additionally, parathyroid hormone-related protein (1-16) can modulate the activity of other signaling molecules, such as mitogen-activated protein kinases (MAPKs), further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of parathyroid hormone-related protein (1-16) can vary over time. The stability of the protein is a critical factor, with degradation potentially reducing its efficacy. Studies have shown that the protein can maintain its activity for extended periods under optimal conditions, but prolonged exposure may lead to decreased effectiveness . Long-term effects observed in vitro and in vivo include sustained changes in cellular metabolism and gene expression, which can influence cell function and behavior over time.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Parathyroid Hormone-Related Protein (1-16) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of Parathyroid Hormone-Related Protein (1-16) may involve recombinant DNA technology. This method includes:

Gene Cloning: The gene encoding the peptide is cloned into an expression vector.

Transformation: The vector is introduced into a host organism, such as .

Expression: The host organism produces the peptide.

Purification: The peptide is extracted and purified using chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Parathyroid Hormone-Related Protein (1-16) can undergo various chemical reactions, including:

Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Site-directed mutagenesis or chemical modification.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .

Comparaison Avec Des Composés Similaires

Similar Compounds

Parathyroid Hormone (1-34): A peptide fragment of Parathyroid Hormone with similar biological activities.

Parathyroid Hormone-Related Protein (1-34): A longer fragment with additional functional domains.

Uniqueness

Parathyroid Hormone-Related Protein (1-16) is unique due to its specific sequence and functional properties. It lacks the receptor-binding domain present in longer fragments, which allows it to be used in studies focusing on the N-terminal region’s role in biological activities .

Propriétés

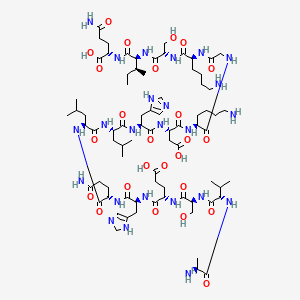

IUPAC Name |

(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C77H128N24O25/c1-10-40(8)62(76(124)92-48(77(125)126)18-21-57(82)105)101-74(122)55(34-103)98-65(113)45(16-12-14-24-79)88-58(106)32-85-64(112)44(15-11-13-23-78)89-72(120)53(29-60(109)110)97-71(119)52(28-43-31-84-36-87-43)96-69(117)50(26-38(4)5)94-68(116)49(25-37(2)3)93-66(114)46(17-20-56(81)104)90-70(118)51(27-42-30-83-35-86-42)95-67(115)47(19-22-59(107)108)91-73(121)54(33-102)99-75(123)61(39(6)7)100-63(111)41(9)80/h30-31,35-41,44-55,61-62,102-103H,10-29,32-34,78-80H2,1-9H3,(H2,81,104)(H2,82,105)(H,83,86)(H,84,87)(H,85,112)(H,88,106)(H,89,120)(H,90,118)(H,91,121)(H,92,124)(H,93,114)(H,94,116)(H,95,115)(H,96,117)(H,97,119)(H,98,113)(H,99,123)(H,100,111)(H,101,122)(H,107,108)(H,109,110)(H,125,126)/t40-,41-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,61-,62-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABSHDQMRQGWPF-AIUDRUNGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C77H128N24O25 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1790.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(4R)-4-[(1r,3r,5r,10s,12s,13r,17r)-3,12-dihydroxy-1,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylsulfonyloxysodium](/img/structure/B591244.png)

![(10R,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthrene](/img/structure/B591249.png)

![[(13S,17R)-3-Ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B591251.png)

![(4R)-4-[(5R,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B591253.png)

![(3R,8AS)-3-Methoxyhexahydropyrrolo[1,2-A]pyrazine-1,4-dione](/img/structure/B591263.png)